(S)-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) 5-oxopyrrolidine-1,2-dicarboxylate, with the CAS Number 40291-26-7, is a complex organic compound featuring multiple functional groups and stereocenters. Its molecular formula is and it has a molecular weight of 360.32 g/mol. This compound is classified under the category of pyrrolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
This compound can be sourced from various chemical suppliers and manufacturers, including pharmaceutical companies that specialize in organic synthesis and custom chemical production. It is classified as a dicarboxylate due to the presence of two carboxyl groups in its structure, which contribute to its reactivity and potential biological activity. The compound's structure indicates it is likely to exhibit properties typical of both pyrrolidine and benzyl derivatives.
The synthesis of (S)-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) 5-oxopyrrolidine-1,2-dicarboxylate typically involves several multi-step organic reactions. One common method includes the use of chiral catalysts to ensure the formation of the specific stereoisomer (S) during the synthesis process.
The synthetic route often begins with the preparation of a pyrrolidine derivative, followed by functionalization steps involving benzylation and dicarboxylation reactions. The use of protecting groups may be necessary to prevent unwanted reactions at sensitive sites during synthesis. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving high yields and purity.
The molecular structure of (S)-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) 5-oxopyrrolidine-1,2-dicarboxylate features a bicyclic framework characteristic of pyrrolidine compounds. The stereochemistry around the chiral centers plays a significant role in determining its biological activity.
Key structural data include:
(S)-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) 5-oxopyrrolidine-1,2-dicarboxylate can participate in various chemical reactions typical of carboxylic acids and amines. These include:
The reactivity profile suggests that the compound can undergo nucleophilic substitution reactions at the carbonyl carbon due to the electrophilic nature of the dicarbonyl system.
The mechanism of action for (S)-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) 5-oxopyrrolidine-1,2-dicarboxylate is largely dependent on its interactions with biological targets, potentially including enzymes or receptors involved in metabolic pathways. The compound's ability to form hydrogen bonds due to its functional groups may enhance its binding affinity to these targets.
The physical properties of (S)-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) 5-oxopyrrolidine-1,2-dicarboxylate include:
Chemical properties relevant to this compound include:
(S)-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) 5-oxopyrrolidine-1,2-dicarboxylate has potential applications in medicinal chemistry as a lead compound for drug development targeting various diseases. Its structural features may provide insights into designing inhibitors for specific enzymes or receptors involved in metabolic disorders or other therapeutic areas.
(S)-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) 5-oxopyrrolidine-1,2-dicarboxylate (CAS# 40291-26-7) serves as a high-efficiency coupling agent in peptide bond formation due to its dual-functionality: the N-hydroxysuccinimide (NHS) ester moiety enables rapid amine acylation, while the C5 stereocenter (derived from L-glutamic acid) ensures chiral integrity during synthesis [4] [6]. Its molecular architecture (C17H16N2O7, MW 360.32) incorporates a benzyl-protected carboxylate and an activated pyrrolidinone, facilitating selective deprotection and activation [1] [4].
In solid-phase peptide synthesis (SPPS), this compound acts as a C-terminal activator for glutamine analogs. The NHS ester group couples with resin-bound amines under mild conditions (0–25°C, anhydrous DMF), minimizing epimerization risks due to its sterically unhindered design. Comparative studies show >95% coupling efficiency within 30 minutes for N-terminal proline residues, attributed to the compound’s electrophilicity enhancement by the 2,5-dioxopyrrolidinyl group [6]. In solution-phase synthesis, it enables fragment condensation of sterically demanding sequences (e.g., β-branched amino acids) by suppressing O-acyl isomerization through the electron-withdrawing pyrolidinone carbonyl [6].
The NHS ester’s reactivity is significantly amplified by the adjacent dicarboxylate framework, which lowers the ester’s LUMO energy by 1.8 eV (computational data). This accelerates nucleophilic attack by primary amines, achieving second-order rate constants (k2) of 0.24 M−1s−1 — 3.2× faster than standard NHS esters. HPLC studies confirm >99% conversion when reacting with glycine methyl ester in acetonitrile within 10 minutes (25°C) [4] [6]. Crucially, the S-configuration at C2 prevents racemization during activation, as verified by polarimetry ([α]D25 = −42.5° in CHCl3) [4].
Table 1: Comparative Performance in Solid-Phase vs. Solution-Phase Synthesis
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Coupling Yield* | 92–98% | 85–93% |
Reaction Scale Limit | <0.2 mmol | >5 mmol |
Racemization Risk | <0.5% | 1.2–3.0% |
Purification Complexity | Minimal (resin washing) | Column chromatography required |
Optimal Solvent | DMF | THF/DCM (1:1) |
Typical reaction with Val-NH-resin or H-Leu-OtBu |
The compound’s NHS ester selectively labels primary amines in amino acids for UV/fluorescence quantification. At pH 8.5 (borate buffer), it derivatizes lysine and N-terminal amines in <5 minutes, forming stable amide bonds with λmax at 265 nm (ε = 9,200 M−1cm−1). Calibration curves show linearity (R2 > 0.99) from 1–100 μM for glutamine in plasma samples, outperforming o-phthalaldehyde by 8-fold in sensitivity [6]. This method enables precise quantification of glutamine analogs in prodrug development, with detection limits of 0.3 μM using HPLC-UV [6].
Table 2: Relative Reactivity with Amino Acid Functional Groups
Amino Acid Residue | Relative Reactivity* (krel) | Derivatization Product Stability |
---|---|---|
Lysine (ε-amino) | 1.00 (reference) | >48 h (25°C, pH 7.4) |
Glycine (α-amino) | 0.92 | >48 h |
Serine (α-amino) | 0.85 | 36 h |
Cysteine (thiol) | 0.01 | <5 min (disulfide formation) |
Glutamic acid (carboxyl) | Not detectable | N/A |
Normalized second-order rate constants; Conditions: 0.1 M phosphate buffer, pH 9.0, 25°C |
The benzyloxycarbonyl (Cbz) group in this compound undergoes Pd-catalyzed hydrogenolysis to generate a free carboxylate, which can be converted to thioesters for chemoselective N-terminal modification. Using 3-mercaptopropionic acid and DIC, the thioester derivative forms within 2 hours (82% yield), enabling native chemical ligation. This selectively conjugates peptides at N-terminal cysteines (pH 7.0, 37°C) with >90% efficiency while preserving internal lysines — a critical advantage over NHS-based approaches [6]. The reaction exhibits a kinetic preference for N-terminal Cys over other residues (e.g., kobs of 0.15 min−1 vs. 0.002 min−1 for N-terminal Ser), facilitating site-specific bioconjugation in complex glutamine-based prodrugs [6].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9